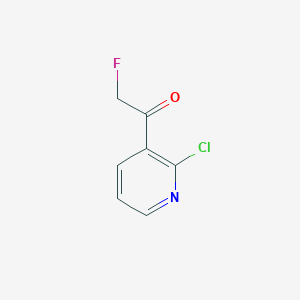![molecular formula C9H15ClN2O2S2 B6600217 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride CAS No. 1867610-68-1](/img/structure/B6600217.png)
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride (MACT-HCl) is an organic compound that has been used in various scientific research applications. MACT-HCl is a water-soluble compound that has been used for its ability to modulate the activity of several enzymes, such as protein kinases, phosphatases, and G protein-coupled receptors (GPCRs). MACT-HCl has also been used in studies involving cell signaling pathways, ion channels, and other physiological processes.
科学研究应用
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has been used in a variety of scientific research applications. It has been used to study the activity of various enzymes, such as protein kinases, phosphatases, and GPCRs. 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has also been used to study cell signaling pathways, ion channels, and other physiological processes. In addition, 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has been used to study the effects of drugs on various physiological processes.
作用机制
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride is believed to modulate the activity of various enzymes and receptors by binding to their active sites. The binding of 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride to the active sites of these enzymes and receptors is thought to alter their activity, leading to changes in cell signaling pathways and other physiological processes.
Biochemical and Physiological Effects
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has been shown to modulate the activity of various enzymes, such as protein kinases, phosphatases, and GPCRs. In addition, 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has been shown to modulate the activity of various cell signaling pathways and ion channels. These effects have been observed in various biochemical and physiological studies.
Advantages and Limitations for Laboratory Experiments
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to work with in a laboratory setting. In addition, 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has been shown to modulate the activity of various enzymes and receptors, which makes it a useful tool for studying the effects of drugs on various physiological processes. However, 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride has some limitations as well. It is relatively expensive and can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride. One potential direction is the development of new methods for synthesizing 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride. Another potential direction is the study of the effects of 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride on other physiological processes, such as the immune system and metabolism. In addition, further research into the mechanism of action of 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride could lead to the development of new drugs and therapies. Finally, further research into the biochemical and physiological effects of 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride could lead to a better understanding of its potential therapeutic applications.
合成方法
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride is synthesized via a two-step process. The first step involves the reaction of 5-methyl-thiophene-2-sulfonamide (MTSA) with 3-aminocyclobutyl bromide (ACB) in the presence of a base, such as sodium carbonate. This reaction yields 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide (MACT). The second step involves the reaction of MACT with hydrochloric acid, which yields 5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride.
属性
IUPAC Name |
N-(3-aminocyclobutyl)-5-methylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-6-2-3-9(14-6)15(12,13)11-8-4-7(10)5-8;/h2-3,7-8,11H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMMIBVBRAAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)





![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)

![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)



methanone](/img/structure/B6600216.png)
